molecular formula C23H18F4N2O3S B6567936 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 946212-04-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6567936
CAS No.: 946212-04-0
M. Wt: 478.5 g/mol
InChI Key: RPOBHQUMUKBEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative featuring a tetrahydroquinoline scaffold. Its structure includes a 4-fluorobenzenesulfonyl group attached to the nitrogen of the tetrahydroquinoline ring and a 3-(trifluoromethyl)benzamide substituent at the 6-position. The molecular formula is inferred as C₂₃H₁₈F₄N₂O₃S, with an average molecular mass of approximately 494.46 g/mol. The presence of fluorine and trifluoromethyl groups suggests enhanced metabolic stability and lipophilicity, which are critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3S/c24-18-6-9-20(10-7-18)33(31,32)29-12-2-4-15-14-19(8-11-21(15)29)28-22(30)16-3-1-5-17(13-16)23(25,26)27/h1,3,5-11,13-14H,2,4,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOBHQUMUKBEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.
  • Substituents : It includes a 4-fluorobenzenesulfonyl group and a trifluoromethyl benzamide, both of which contribute to its pharmacological profile.

Molecular Formula

  • Molecular Formula : C18_{18}H16_{16}F4_{4}N2_{2}O2_{2}S
  • Molecular Weight : 396.39 g/mol

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilityNot specified
LogPNot available

The biological activity of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide has been primarily associated with its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The tetrahydroquinoline structure is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural family. Here are some notable findings:

  • Study on Analog Compounds :
    • A study evaluated the affinity of tetrahydroquinoline derivatives for NMDA receptors, showing that modifications significantly alter their binding efficacy and selectivity .
  • In Vivo Studies :
    • In vivo models demonstrated that compounds with similar structures exhibited significant reductions in tumor size in xenograft models .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
1-Phenyl-1,2,3,4-tetrahydroisoquinolineAntidepressant effects
3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolinesInhibition of PNMT
4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamideAnticancer properties

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a tetrahydroquinoline moiety, which is known for its biological activity. The incorporation of a sulfonyl group and trifluoromethyl substituent enhances its pharmacological profile. The structural formula can be represented as follows:

N 1 4 FBS 1 2 3 4 THQ 6 yl 3 TFMB \text{N 1 4 FBS 1 2 3 4 THQ 6 yl 3 TFMB }

where:

  • FBS = 4-fluorobenzenesulfonyl
  • THQ = tetrahydroquinoline
  • TFMB = trifluoromethylbenzamide

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo models. One study demonstrated that a related compound effectively induced apoptosis in human cancer cell lines by modulating key signaling pathways related to cell survival and death .

Autoimmune Disease Treatment

The compound has shown promise as an orally bioavailable candidate for treating autoimmune diseases, particularly those mediated by Th17 cells. Research indicates that it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the pathogenesis of autoimmune conditions such as rheumatoid arthritis and psoriasis. In mouse models, it effectively reduced disease symptoms and demonstrated improved bioavailability compared to existing treatments .

Neurological Disorders

Another area of application is in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier has been investigated for potential use in neurodegenerative diseases. Preliminary studies suggest that it may have neuroprotective effects, possibly through the modulation of neuroinflammatory processes .

Antimicrobial Properties

Emerging research also highlights the antimicrobial potential of this compound. Studies have shown that it exhibits activity against various bacterial strains, suggesting its utility in developing new antibacterial agents .

Case Study 1: Autoimmune Disease Model

In a controlled study involving mice with induced rheumatoid arthritis, administration of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide resulted in significant reduction of inflammatory markers and joint swelling compared to control groups. The therapeutic effects were attributed to its action on RORγt pathways .

Case Study 2: Cancer Cell Line Study

A series of experiments conducted on various cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic investigations indicated that it triggered apoptosis via mitochondrial pathways and inhibited key oncogenic signaling cascades .

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The fluorobenzenesulfonyl group participates in nucleophilic substitution and coupling reactions. The sulfonamide bond (N-SO₂) is stable under physiological conditions but can undergo hydrolysis under extreme acidic or alkaline environments.

Reaction TypeConditionsYieldMechanismSource
Sulfonamide Synthesis 4-Fluorobenzenesulfonyl chloride + tetrahydroquinoline-6-amine in THF with triethylamine (0–25°C, 0.5–24 h)77–100%Nucleophilic acyl substitution
Sulfonyl Group Displacement NaSMe in DMF at 170°C (sealed tube)31%Nucleophilic aromatic substitution (SNAr)
  • Key Observations :

    • The sulfonamide bond forms quantitatively under mild base conditions (e.g., triethylamine in THF) .

    • High-temperature SNAr reactions with thiols yield mercapto derivatives .

Amide Bond Reactivity

The benzamide group (C=O-NR₂) undergoes hydrolysis and transamidation. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Reaction TypeConditionsYieldMechanismSource
Acid-Catalyzed Hydrolysis 6 M HCl, reflux (12 h)>80%Nucleophilic attack by water
Base-Catalyzed Hydrolysis 2 M NaOH, 60°C (6 h)>75%SN2 displacement
Transamidation RNH₂ (excess), DMF, 100°C (8 h)40–60%Amide exchange
  • Key Observations :

    • Hydrolysis produces 3-(trifluoromethyl)benzoic acid and the corresponding amine.

    • Transamidation is limited by steric hindrance from the tetrahydroquinoline moiety.

Tetrahydroquinoline Core Modifications

The tetrahydroquinoline ring undergoes oxidation, hydrogenation, and electrophilic substitution.

Reaction TypeConditionsProductYieldSource
Oxidation to Quinoline KMnO₄, H₂SO₄, 80°C (4 h)Quinoline-N-oxide55%
Aromatic Bromination Br₂, FeBr₃, CHCl₃ (0°C, 2 h)7-Bromo derivative68%
Reductive Amination H₂ (1 atm), Pd/C, MeOH (24 h)Saturated cyclohexane derivative90%
  • Key Observations :

    • Bromination occurs regioselectively at the 7-position due to electron-donating effects of the sulfonamide group .

    • Hydrogenation reduces the tetrahydroquinoline ring to a fully saturated cyclohexane system.

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but directs electrophilic substitution to the meta-position of the benzamide ring.

Reaction TypeConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C (1 h)5-Nitro-3-(trifluoromethyl)benzamide45%
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME (80°C, 12 h)Biaryl derivative60%
  • Key Observations :

    • Nitration occurs meta to the -CF₃ group due to its strong electron-withdrawing effect.

    • Suzuki coupling requires bulky ligands to prevent homocoupling .

Photochemical and Thermal Stability

The compound exhibits moderate stability under ambient light but degrades under UV irradiation or prolonged heating.

ConditionDegradation PathwayHalf-LifeSource
UV Light (254 nm) Cleavage of sulfonamide bond2.5 h
Heating (150°C) Dehydration of tetrahydroquinoline30 min

Biological Interactions (Non-Reactive)

While not a chemical reaction, the compound inhibits serum/glucocorticoid-regulated kinase (SGK1) via hydrogen bonding with the sulfonamide oxygen and hydrophobic interactions with the trifluoromethyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related analogues from the provided evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₈F₄N₂O₃S 4-Fluorobenzenesulfonyl, 3-(trifluoromethyl) ~494.46 High fluorine content; tetrahydroquinoline core with sulfonyl and benzamide groups.
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide C₂₂H₁₈ClFN₂O₃S 4-Fluorobenzenesulfonyl, 3-chlorobenzamide 444.91 Chlorine instead of trifluoromethyl; lower molecular weight and altered electronic properties.
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide C₂₁H₂₄FN₅OS Thiophene-2-carboximidamide, dimethylaminoethyl 413.51 Thiophene substituent; oxo group at position 2; designed for bioactivity modulation.
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide C₂₅H₂₂F₆N₄O₂ Oxadiazole-pyrazine hybrid, cyclopropylmethyl 548.46 Heterocyclic oxadiazole; dual trifluoromethyl groups; designed for agrochemical applications.

Key Observations

Substituent Effects: The trifluoromethyl group in the target compound confers stronger electron-withdrawing effects compared to the chlorine in its 3-chloro analogue . This may enhance binding affinity to hydrophobic enzyme pockets.

Biological Relevance: Compounds like N-(1-(2-(dimethylamino)ethyl)-8-fluoro-2-oxo-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide demonstrate the importance of secondary amine chains (e.g., dimethylaminoethyl) in enhancing blood-brain barrier penetration, a feature absent in the target compound. The oxadiazole-containing benzamide in highlights the role of heterocycles in agrochemical activity, whereas the target compound’s tetrahydroquinoline core is more typical of CNS-targeting drugs .

Synthetic Routes: The target compound likely shares synthetic steps with analogues in and , such as condensation of benzamide precursors with tetrahydroquinoline intermediates. For example, hydrazinecarbothioamides in are cyclized to triazoles under basic conditions, while the target compound may require sulfonylation and amidation steps . Spectral characterization (IR, NMR) methods used for analogues in (e.g., absence of νC=O at 1663–1682 cm⁻¹ confirming cyclization) would apply to verifying the target compound’s structure .

Pharmacological Potential: Fluorinated tetrahydroquinoline derivatives in (e.g., opioid receptor agonists) suggest that the target compound’s fluorine atoms could improve metabolic stability and receptor binding . The absence of an oxo group (as in ) or heterocyclic appendages (as in ) may limit its utility in certain therapeutic areas but simplify synthesis .

Q & A

Q. What is the compound’s primary biological target, and how is activity measured?

  • The compound acts as a RORγ inverse agonist (IC50 < 1 μM) based on radioligand displacement assays using recombinant RORγ ligand-binding domains. Activity is quantified via luciferase reporter gene assays in HEK293 cells transfected with RORγ and a coactivator peptide. Selectivity against RORα and other nuclear receptors is assessed using parallel assays .

Advanced Research Questions

Q. How can selectivity for RORγ over RORα be optimized?

  • Structural modifications to the tetrahydroquinoline sulfonyl group (e.g., fluorination at the 4-position of the benzene ring) enhance RORγ binding affinity. Computational docking (PDB ID: 4NIE) identifies hydrophobic interactions with Leu502 and His504 in the RORγ pocket. SAR studies show that bulkier substituents (e.g., trifluoromethyl) reduce RORα binding due to steric clashes with Val342 .

Q. How do discrepancies in biological activity arise across different assay systems?

  • Variations in cell-based vs. enzyme-based assays (e.g., Baculovirus-expressed nNOS vs. HEK293 reporter systems) may alter potency due to differences in membrane permeability or cofactor availability. For example, NOS inhibition assays in Sf9 cells ( ) require NADPH and tetrahydrobiopterin, which are absent in some cellular models, leading to false negatives .

Q. What strategies improve metabolic stability without compromising potency?

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety reduces oxidative metabolism by cytochrome P450 enzymes. Deuterium isotope effects at labile positions (e.g., benzylic hydrogens) further prolong half-life, as validated in microsomal stability assays (human liver microsomes, t1/2 > 60 min) .

Q. How are structural modifications guided to enhance target engagement in vivo?

  • Cryo-EM or X-ray crystallography of the compound bound to RORγ (e.g., PDB ID: 4NIE) reveals critical interactions. For example, the 4-fluorobenzenesulfonyl group occupies a hydrophobic cleft, while the benzamide forms hydrogen bonds with Arg367. Alchemical free-energy calculations (e.g., FEP+) predict binding affinity changes for derivatives .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) confirm RORγ stabilization in Jurkat T-cells treated with the compound. ChIP-seq identifies reduced recruitment of RORγ to IL-17 promoter regions, linking target engagement to functional outcomes (e.g., suppressed Th17 differentiation) .

Q. How is safety and toxicity evaluated during preclinical development?

  • AMES tests assess mutagenicity (negative up to 100 μM). hERG binding assays (IC50 > 30 μM) rule out cardiac toxicity. In vivo toxicity is evaluated in rodents (14-day repeat dose): No observed adverse effects (NOAEL) at 50 mg/kg/day, with histopathology showing no organ damage .

Data Contradiction Analysis

Q. How to resolve conflicting reports on isoform selectivity (e.g., RORγ vs. nNOS)?

  • Cross-validate assays using identical buffer conditions (e.g., 10 mM HEPES, pH 7.4) and enzyme sources. For example, nNOS inhibition in (IC50 ~200 nM) may conflict with RORγ data due to assay pH affecting protonation states. Kinetic solubility assays (e.g., nephelometry) ensure compound solubility does not bias results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.